
5-(1-((4-Chlorophenyl)sulfonyl)piperidin-4-yl)-3-(m-tolyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-((4-Chlorophenyl)sulfonyl)piperidin-4-yl)-3-(m-tolyl)-1,2,4-oxadiazole is a chemical compound with potential applications in scientific research. It is a heterocyclic compound that contains an oxadiazole ring and a piperidine ring. This compound has been synthesized using various methods and has been shown to have interesting biochemical and physiological effects.
Applications De Recherche Scientifique
Therapeutic Potential of 1,3,4-Oxadiazole Derivatives
Biological Activities and Medicinal Applications
1,3,4-Oxadiazole derivatives, characterized by a five-membered aromatic ring structure, exhibit a wide array of bioactivities due to their effective binding with different enzymes and receptors through numerous weak interactions. This binding capability has positioned them as key players in medicinal chemistry for the development of treatments across a broad spectrum of ailments. Their versatility extends to anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, among other therapeutic areas. This comprehensive utility underscores the oxadiazole ring's significant role in rational drug design, aiming for the creation of more active and less toxic medicinal agents (Verma et al., 2019).
Environmental and Pharmaceutical Applications
Removal of Pollutants
Research into sulfonamide pollutants, which share structural similarities with the sulfonamide moiety in 5-(1-((4-Chlorophenyl)sulfonyl)piperidin-4-yl)-3-(m-tolyl)-1,2,4-oxadiazole, has led to cleaner, more sustainable techniques for their removal from water sources. Techniques such as adsorption, photochemical degradation, and advanced oxidation processes (AOPs) have been identified as effective for managing these persistent organic pollutants, demonstrating the environmental relevance of studying such compounds (Prasannamedha & Senthil Kumar, 2020).
Patent Landscape and Drug Development
Innovative Drug Formulations
The exploration of sulfonamide compounds, including those structurally related to 5-(1-((4-Chlorophenyl)sulfonyl)piperidin-4-yl)-3-(m-tolyl)-1,2,4-oxadiazole, has led to significant patent activity. These compounds are integral to a variety of clinically used drugs across multiple therapeutic areas, such as diuretics, carbonic anhydrase inhibitors, antiepileptics, and COX2 inhibitors. Novel drugs incorporating sulfonamide groups have shown promise in treating conditions ranging from glaucoma to cancer, highlighting the continued innovation and necessity for novel sulfonamide derivatives in drug development (Carta, Scozzafava, & Supuran, 2012).
Propriétés
IUPAC Name |
5-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S/c1-14-3-2-4-16(13-14)19-22-20(27-23-19)15-9-11-24(12-10-15)28(25,26)18-7-5-17(21)6-8-18/h2-8,13,15H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBJLPJXANXHTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-((4-Chlorophenyl)sulfonyl)piperidin-4-yl)-3-(m-tolyl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(4-Fluoro-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester](/img/structure/B2988683.png)
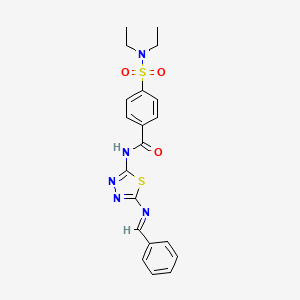
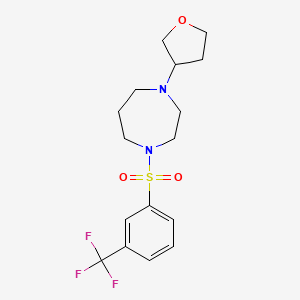
![4-benzyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2988686.png)
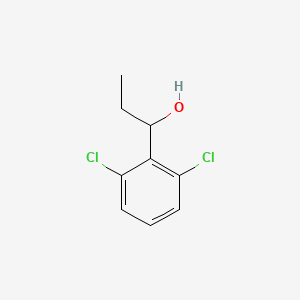
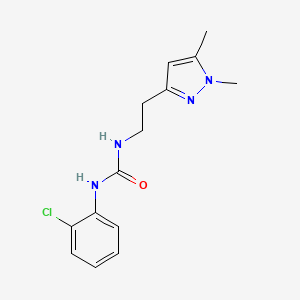

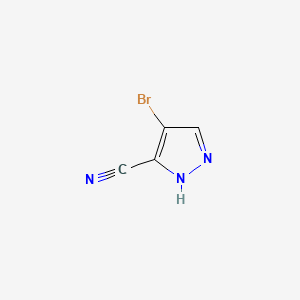
![4-(((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methyl)-3,5-dimethylisoxazole](/img/structure/B2988695.png)
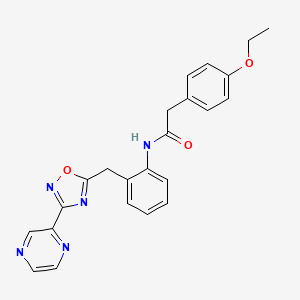
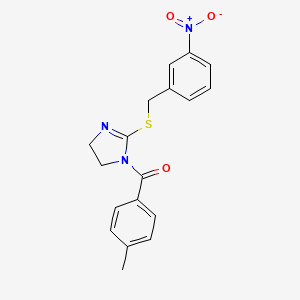

![2-[4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl]acetonitrile](/img/structure/B2988705.png)
![ethyl 2-pivalamido-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2988706.png)